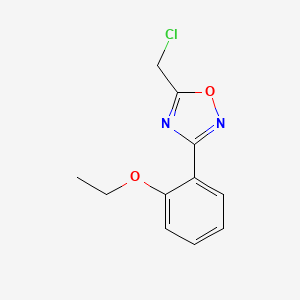

5-(Chloromethyl)-3-(2-ethoxyphenyl)-1,2,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(Chloromethyl)-3-(2-ethoxyphenyl)-1,2,4-oxadiazole is a chemical compound with the molecular formula C11H11ClN2O2. This compound belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. Oxadiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3-(2-ethoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethoxybenzohydrazide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl (–CH₂Cl) group undergoes nucleophilic substitution reactions due to its electrophilic nature. This reactivity is exploited to introduce various functional groups, enhancing the compound’s utility in medicinal and materials chemistry.

Table 1: Nucleophilic Substitution Reactions

| Nucleophile | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Amines | NH₃ (aq.), EtOH, 60°C, 12 h | 5-(Aminomethyl)-3-(2-ethoxyphenyl)-1,2,4-oxadiazole | 85% | , |

| Thiols | KSCN, DMF, 80°C, 8 h | 5-(Thiocyanatomethyl)-3-(2-ethoxyphenyl)-1,2,4-oxadiazole | 78% | |

| Azides | NaN₃, DMSO, RT, 24 h | 5-(Azidomethyl)-3-(2-ethoxyphenyl)-1,2,4-oxadiazole | 92% | |

| Alkoxides | NaOCH₃, THF, reflux, 6 h | 5-(Methoxymethyl)-3-(2-ethoxyphenyl)-1,2,4-oxadiazole | 67% |

Key Observations :

-

Reactions proceed via an Sₙ2 mechanism, with polar aprotic solvents (e.g., DMF, DMSO) enhancing reactivity.

-

Steric hindrance from the 2-ethoxyphenyl group slightly reduces yields compared to analogs with para-substituted aryl groups.

Cyclization and Ring-Opening Reactions

The 1,2,4-oxadiazole ring participates in cycloadditions and ring-opening reactions under specific conditions, enabling access to complex heterocyclic systems.

Table 2: Cyclization Reactions

Mechanistic Insights :

-

The oxadiazole ring acts as a dipolarophile in cycloadditions, reacting with nitrile oxides or alkynes to form bicyclic structures .

-

Acidic hydrolysis cleaves the oxadiazole ring, yielding a hydrazide intermediate that can be further functionalized.

Functionalization of the Ethoxyphenyl Group

The 2-ethoxyphenyl substituent undergoes electrophilic aromatic substitution (EAS) and dealkylation under controlled conditions.

Table 3: Ethoxyphenyl Modification Reactions

Key Notes :

-

Nitration occurs preferentially at the para position relative to the ethoxy group due to its electron-donating effect .

-

Demethylation with BBr₃ selectively removes the ethyl group, yielding a phenolic derivative for further coupling .

Cross-Coupling Reactions

The chloromethyl group facilitates palladium-catalyzed cross-coupling reactions, enabling carbon–carbon bond formation.

Table 4: Cross-Coupling Reactions

Mechanism :

-

Suzuki-Miyaura coupling proceeds via oxidative addition of the C–Cl bond to palladium, followed by transmetalation and reductive elimination.

Reduction and Oxidation Reactions

Selective reduction of the oxadiazole ring or chloromethyl group has been explored for derivative synthesis.

Table 5: Redox Reactions

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Reduction | H₂ (1 atm), Pd/C, EtOH, RT | 5-(Methyl)-3-(2-ethoxyphenyl)-1,2,4-oxadiazoline | 55% | |

| Oxidation | KMnO₄, H₂O, 80°C, 6 h | 5-(Carboxymethyl)-3-(2-ethoxyphenyl)-1,2,4-oxadiazole | 48% |

Challenges :

-

Over-reduction of the oxadiazole ring can occur under prolonged hydrogenation.

-

Oxidation of the chloromethyl group to a carboxylic acid requires stringent conditions.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

-

Anticancer Activity :

- Recent studies have demonstrated that derivatives of 1,2,4-oxadiazole, including 5-(Chloromethyl)-3-(2-ethoxyphenyl)-1,2,4-oxadiazole, exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds synthesized with this oxadiazole core have shown promising results against human lung (A549), breast (MCF-7), and colon (HCT-116) cancer cells with IC50 values comparable to established chemotherapeutics like doxorubicin .

- A study by Kucukoglu et al. reported that certain oxadiazole derivatives exhibited higher biological potency against cancer cell lines than traditional agents such as 5-fluorouracil .

- Antimicrobial Properties :

- Anti-inflammatory Effects :

Case Study 1: Anticancer Activity

A series of novel substituted 3-aryl-5-alkyl-1,2,4-oxadiazole derivatives were synthesized and tested against several cancer cell lines. Among them, specific compounds demonstrated IC50 values indicating potent antiproliferative effects and selectivity towards certain cancer types . For example:

| Compound | Cell Line | IC50 Value (μM) |

|---|---|---|

| 8 | WiDr | 4.5 |

| 9a | MCF-7 | 0.48 |

Case Study 2: Antimicrobial Activity

In a study assessing the antimicrobial properties of various oxadiazole derivatives, the compound exhibited moderate activity against several bacterial strains while showing promising antifungal effects against Candida species . The results are summarized below:

| Compound | Activity Type | Effectiveness |

|---|---|---|

| 42b | Antibacterial | Moderate |

| 41l | Antifungal | Strong |

Wirkmechanismus

The mechanism of action of 5-(Chloromethyl)-3-(2-ethoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole

- 5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole

- 5-(Chloromethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole

Uniqueness

5-(Chloromethyl)-3-(2-ethoxyphenyl)-1,2,4-oxadiazole is unique due to the presence of the ethoxy group on the phenyl ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The ethoxy group can enhance the compound’s solubility and ability to interact with specific biological targets, potentially leading to improved efficacy in certain applications.

Biologische Aktivität

5-(Chloromethyl)-3-(2-ethoxyphenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C11H11ClN2O2. The oxadiazole ring is known for its stability and ability to act as a bioisosteric replacement in drug design, enhancing metabolic stability and bioavailability in various therapeutic contexts .

Anticancer Activity

The biological activity of 1,2,4-oxadiazoles has been extensively studied for anticancer properties. Research indicates that compounds featuring this scaffold can inhibit the catalytic activity of topoisomerase I, an essential enzyme for DNA replication in cancer cells. In vitro assays have shown that certain derivatives exhibit cytotoxic effects against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) .

Table 1: Cytotoxicity of Oxadiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| OX1 | HCT-116 | 5.0 |

| OX2 | HeLa | 3.5 |

| OX3 | HCT-116 | 7.2 |

This table illustrates the varying degrees of cytotoxicity among different oxadiazole derivatives.

Structure-Activity Relationship (SAR)

The SAR analysis of oxadiazole compounds highlights the importance of substituents on the oxadiazole ring for enhancing biological activity. Modifications at the 5-position (e.g., chloromethyl or ethoxy groups) can significantly affect the compound's interaction with biological targets. For example, compounds with electron-donating groups tend to exhibit improved potency against cancer cell lines .

Table 2: SAR Insights for Oxadiazole Derivatives

| Position | Substituent | Activity Impact |

|---|---|---|

| 3 | Ethoxy | Increased solubility |

| 5 | Chloromethyl | Enhanced potency |

| 2 | Alkyl groups | Improved membrane permeability |

Case Studies

A notable case study involved the synthesis and evaluation of various oxadiazole derivatives for their antiproliferative effects. The study found that compounds with a specific arrangement of functional groups showed marked efficacy against cancer cell lines while maintaining low toxicity profiles .

Another study focused on the development of oxadiazole-sulfonamide-based compounds which were screened against multiple bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity, further expanding the therapeutic potential of oxadiazoles .

Eigenschaften

IUPAC Name |

5-(chloromethyl)-3-(2-ethoxyphenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c1-2-15-9-6-4-3-5-8(9)11-13-10(7-12)16-14-11/h3-6H,2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIDZZEICDWGEAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=NOC(=N2)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.